Cbz-Gly-Gly-Leu-P-nitroanilide
Overview
Description
Cbz-Gly-Gly-Leu-P-nitroanilide, also known as benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is notable for its role as a chromogenic substrate, which means it produces a color change when it undergoes enzymatic cleavage. This property makes it particularly useful in assays to measure protease activity, especially for enzymes like chymotrypsin and neutral endopeptidase .
Scientific Research Applications
Cbz-Gly-Gly-Leu-P-nitroanilide has a wide range of applications in scientific research:
Mechanism of Action
- Role : It acts as a substrate for measuring the chymotrypsin-like activity of the proteasome and other proteolytic enzymes .
- Resulting Changes : The cleavage releases a p-nitroaniline (pNA) molecule, which can be detected spectrophotometrically. This color change indicates enzymatic activity .
- Downstream Effects : The release of pNA provides a quantitative measure of proteasome activity, which is crucial for protein degradation and cellular homeostasis .
- Impact on Bioavailability : Z-GGL-pNA’s bioavailability is not relevant, given its use as a substrate in assays .
- Cellular Effects : In the context of proteasome function, Z-GGL-pNA helps assess the proteolytic capacity of cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. This is followed by the sequential addition of glycine and leucine residues, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cbz-Gly-Gly-Leu-P-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between leucine and p-nitroanilide releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild aqueous conditions, often at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and specific proteases like chymotrypsin, subtilisins, and neutral endopeptidase .
Major Products Formed
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties. This reaction is used to quantify the activity of the protease involved .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Leu-AMC: This compound is similar to Cbz-Gly-Gly-Leu-P-nitroanilide but uses a fluorogenic group (7-amido-4-methylcoumarin) instead of a chromogenic one.
Z-Gly-Pro-pNA: Another chromogenic substrate used to measure the activity of prolyl-specific peptidases.
Uniqueness
This compound is unique due to its specific application in measuring chymotrypsin-like protease activity. Its chromogenic properties make it particularly useful in assays where visual detection is preferred over fluorescence .
Properties
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRYETONKBXGOF-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Z-Gly-Gly-Leu-pNA, and why was it used in this research?
A1: Z-Gly-Gly-Leu-pNA (Benzyloxycarbonyl-Glycyl-Glycyl-L-Leucyl-p-nitroanilide) is a synthetic peptide commonly used in biochemistry and enzymology. It serves as a chromogenic substrate for enzymes, specifically proteases.
Q2: What does the study tell us about the Coprinus 7N proteinase's preference for substrates?
A2: The research shows that the Coprinus 7N serine proteinase is capable of hydrolyzing various substrates, including azocasein, azoalbumin, hemoglobin, fibrin, and synthetic chromogenic peptides like Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA. [, ] While the study does not directly compare the enzyme's efficiency in breaking down these different substrates, it highlights its potential to act on a range of peptide sequences. Further research comparing the kinetic parameters (Km and Vmax) for these different substrates would be needed to determine if the enzyme exhibits a preference for specific amino acid sequences or structural motifs.
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